DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite
Description
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and functionality of RNA molecules. The compound is characterized by the presence of a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a phosphoramidite moiety, which collectively contribute to its unique properties .
Properties
Molecular Formula |
C46H63N4O9PSi |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1 |
InChI Key |
ZDZLHJPETUXZJT-NSASEYFNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material: Pseudouridine
The synthesis begins with pseudouridine, a naturally occurring nucleoside analog of uridine, which is first subjected to N1-methylation to yield N1-methylpseudouridine. This methylation is critical for enhancing RNA stability and reducing immunogenicity.
Protection of Hydroxyl Groups
To enable selective reactions during oligonucleotide synthesis, the hydroxyl groups are protected:
5'-Hydroxyl Protection: The 5'-OH group is protected by introducing the 4,4'-dimethoxytrityl (DMT) group. This acid-labile protecting group prevents unwanted reactions at the 5' position during chain elongation.
2'-Hydroxyl Protection: The 2'-OH group is protected using the tert-butyldimethylsilyl (TBDMS) group, a base-labile protecting group that prevents side reactions during phosphoramidite coupling steps.
| Step | Reagents | Solvent/Conditions | Notes |
|---|---|---|---|
| N1-Methylation | Methylating agent (e.g., methyl iodide) | Suitable base, solvent (e.g., DMF) | Selective methylation at N1 position |
| 5'-OH Protection (DMT) | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Pyridine or dichloromethane | Acid-labile protection |
| 2'-OH Protection (TBDMS) | tert-Butyldimethylsilyl chloride (TBSCl) | Pyridine | Base-labile protection |
The silylation of the 2'-OH is typically carried out in pyridine with TBSCl, ensuring selective protection to prevent undesired side reactions during subsequent steps.
Phosphoramidite Formation
The protected nucleoside is then converted into the phosphoramidite derivative to allow incorporation into oligonucleotides via automated solid-phase synthesis.
- 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
- Diisopropylammonium tetrazolide (activator)
$$
\text{5'-DMT-2'-O-TBDMS-N1-Methylpseudouridine} + \text{Phosphoramidite reagent} \rightarrow \text{Phosphoramidite intermediate}
$$
This step is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite and typically in an inert atmosphere (argon or nitrogen).
Scale-Up and Optimization
Recent studies on similar modified nucleosides have demonstrated scalable synthetic routes with optimized reaction conditions to minimize chromatographic purifications and maximize yields. For example, phase transfer catalysis (PTC) has been employed to improve alkylation steps on 2'-OH groups, enhancing reaction efficiency and scalability.
Purification and Characterization
Purification
The final phosphoramidite compound is purified by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>98%) necessary for oligonucleotide synthesis.
Characterization
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and protection group placement.
- Mass Spectrometry (MS): Confirms molecular weight (M.Wt = 875.07 g/mol).
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- UV-Vis Spectroscopy: Used for concentration determination, especially for DMT group quantification.
Stock Solution Preparation and Formulation
For practical use in oligonucleotide synthesis or biological assays, the compound is prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO).
| Amount of Compound | Stock Solution Concentrations | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 1.1428 |
| 1 mg | 5 mM | 0.2286 |
| 1 mg | 10 mM | 0.1143 |
| 5 mg | 1 mM | 5.7138 |
| 5 mg | 5 mM | 1.1428 |
| 5 mg | 10 mM | 0.5714 |
| 10 mg | 1 mM | 11.4277 |
| 10 mg | 5 mM | 2.2855 |
| 10 mg | 10 mM | 1.1428 |
Table 1: Stock Solution Preparation for 5'-DMT-2'-O-TBDMS-N1-Methylpseudouridine Phosphoramidite in DMSO.
Deprotection and Stability Considerations
- The DMT group is acid-labile and typically removed during oligonucleotide synthesis cycles with trichloroacetic acid (TCA).
- The TBDMS group is base-labile and requires treatment with fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), for deprotection after synthesis.
- The N1-methyl modification enhances resistance to enzymatic degradation and improves RNA stability.
Summary of Preparation Workflow
| Step Number | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N1-Methylation of pseudouridine | Methyl iodide/base, DMF | Introduce N1-methyl group |
| 2 | 5'-OH Protection | DMT-Cl, pyridine | Protect 5'-hydroxyl group |
| 3 | 2'-OH Protection | TBDMS-Cl, pyridine | Protect 2'-hydroxyl group |
| 4 | Phosphoramidite Formation | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, activator | Generate phosphoramidite intermediate |
| 5 | Purification | RP-HPLC | Obtain >98% pure product |
| 6 | Stock Solution Preparation | DMSO or other suitable solvents | Prepare for oligonucleotide synthesis |
Chemical Reactions Analysis
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Deprotection: The DMT and TBDMS groups can be removed under acidic and basic conditions, respectively. For instance, the DMT group is typically removed using trichloroacetic acid, while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Coupling Reactions: The phosphoramidite group can react with hydroxyl groups of other nucleosides to form phosphodiester bonds, which are essential for the synthesis of RNA oligonucleotides
Scientific Research Applications
Oligonucleotide Synthesis
DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite is primarily used in the synthesis of oligonucleotides. Its unique structure allows for improved stability and efficiency during the synthesis process. The presence of protective groups facilitates selective reactions, enabling the formation of complex nucleic acid structures essential for various applications in molecular biology .
RNA Therapeutics
The incorporation of DMT-2'-O-TBDMS-1-methylpseudouridine into small interfering RNA (siRNA) has been shown to enhance stability and efficacy. This modification increases resistance to enzymatic degradation, which is crucial for therapeutic applications in gene silencing and RNA interference technologies. Studies indicate that this modified nucleoside can improve interactions with target mRNA, enhancing the effectiveness of designed siRNAs .
Antitumor Activity
Purine nucleoside analogs, including DMT-2'-O-TBDMS-1-methylpseudouridine, exhibit broad antitumor activity. They target indolent lymphoid malignancies through mechanisms such as inhibition of DNA synthesis and induction of apoptosis. This compound's ability to enhance protein expression in cells further supports its potential as an anticancer agent .
Case Studies
Case Study 1: Enhanced siRNA Stability
Research demonstrated that siRNAs incorporating DMT-2'-O-TBDMS-1-methylpseudouridine showed significantly increased resistance to nuclease degradation compared to standard siRNAs. This enhancement led to improved gene silencing efficiency in cellular models, indicating its potential for therapeutic development .
Case Study 2: Anticancer Therapeutics
In a study focusing on chronic lymphoid leukemias, researchers utilized purine nucleoside analogs, including DMT-2'-O-TBDMS-1-methylpseudouridine, to evaluate their effects on cell proliferation. The results indicated that these compounds effectively inhibited DNA synthesis and induced apoptosis in cancer cells, showcasing their therapeutic potential .
Mechanism of Action
The mechanism of action of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves its incorporation into RNA oligonucleotides. The compound enhances the stability and functionality of RNA molecules by protecting the hydroxyl groups and facilitating the formation of phosphodiester bonds. The molecular targets and pathways involved include the RNA synthesis machinery and the RNA-induced silencing complex (RISC), which are essential for gene silencing and other RNA-based processes .
Comparison with Similar Compounds
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is unique due to its combination of protective groups and the phosphoramidite moiety. Similar compounds include:
DMT-2’-O-TBDMS-rU Phosphoramidite: This compound is similar but lacks the methyl group on the pseudouridine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: This compound has an acetyl group instead of a methyl group.
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: This compound is another variant with a different protective group arrangement
These compounds share similar applications but differ in their specific chemical properties and protective group arrangements, which can influence their stability and reactivity.
Biological Activity
DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite (often abbreviated as DMT-2'-O-TBDMS-m1Ψ) is a chemically modified nucleoside analog that plays a crucial role in the synthesis of oligonucleotides. Its unique structural features contribute to its biological activity, particularly in enhancing the stability and efficacy of RNA-based therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
DMT-2'-O-TBDMS-m1Ψ has a molecular formula of C46H63N4O9PSi and a molecular weight of approximately 875.07 g/mol. The compound is characterized by:
- 5'-Dimethoxytrityl (DMT) Group : Provides protection against premature reactions during oligonucleotide synthesis.
- 2'-O-tert-butyldimethylsilyl (TBDMS) Group : Enhances stability and solubility.
- N1-Methyl Substitution : Increases resistance to enzymatic degradation.
These modifications make DMT-2'-O-TBDMS-m1Ψ particularly useful in therapeutic applications involving RNA.
DMT-2'-O-TBDMS-m1Ψ exhibits significant biological activity as a purine nucleoside analog. Its incorporation into small interfering RNA (siRNA) enhances their stability and resistance to nucleases, which is critical for effective gene silencing and RNA interference technologies. The compound's mechanisms include:
- Inhibition of DNA Synthesis : Similar to other purine analogs, it can interfere with the replication process in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells, contributing to its potential as an anticancer agent .
Applications
The primary applications of DMT-2'-O-TBDMS-m1Ψ include:
- Oligonucleotide Synthesis : Used extensively in the production of modified RNA molecules.
- Therapeutic Development : Enhances the efficacy of siRNAs in targeting specific genes involved in diseases, particularly cancers and genetic disorders .
Comparative Analysis
To better understand the unique properties of DMT-2'-O-TBDMS-m1Ψ, it is essential to compare it with other similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Methyluridine | Methylated uridine derivative | Lacks additional protective groups |
| Pseudouridine | Naturally occurring nucleoside | No modifications for enhanced stability |
| 2'-O-Methyluridine | Contains a 2'-O-methyl group | Enhances RNA stability but less effective than pseudouridine derivatives |
| 5'-DMT-N1-Methyl-Pseudouridine | Similar DMT protection but without 2'-O-TBDMS | Less stable than the TBDMS derivative |
This table illustrates that while many similar compounds exist, the unique combination of protective groups and modifications in DMT-2'-O-TBDMS-m1Ψ provides distinct advantages in terms of stability and functionality for specific applications in oligonucleotide synthesis and RNA-based therapies.
Stability and Efficacy Studies
Research has demonstrated that the incorporation of DMT-2'-O-TBDMS-m1Ψ into siRNA significantly enhances their stability against enzymatic degradation. A study highlighted that siRNAs containing this modification exhibited improved binding affinity to target mRNA sequences, leading to increased silencing efficiency .
Antitumor Activity
Further investigations into the antitumor properties of DMT-2'-O-TBDMS-m1Ψ have shown promising results against various malignancies. Purine nucleoside analogs, including this compound, have been reported to target indolent lymphoid malignancies effectively by disrupting DNA synthesis and inducing apoptosis .
Q & A
Basic: What is the synthetic methodology for preparing DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite?
Answer:
The synthesis involves sequential protection, silylation, and phosphitylation steps. Key steps include:
Protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group under anhydrous conditions.
2'-O-TBDMS protection using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to enhance RNA nuclease resistance .
Phosphoramidite formation by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) as a catalyst. The reaction is quenched with methanol, followed by purification via column chromatography .
Critical Parameters: Anhydrous solvents, argon atmosphere, and stoichiometric control of reagents to avoid over-phosphitylation.
Basic: What analytical techniques are used to confirm purity and structural integrity?
Answer:
- Reverse-phase HPLC : Employ a C18 column (e.g., Kinetex XB-C18, 4.6 × 250 mm) with a gradient of 5–65% acetonitrile in triethylammonium acetate buffer (pH 6.8) at 0.8 mL/min. Retention time and peak symmetry validate purity (>95%) .
- NMR Spectroscopy : P NMR confirms phosphoramidite formation (δ ~149 ppm). H/C NMR verifies TBDMS (δ ~0.1–0.3 ppm for Si-CH) and DMT protection (δ ~3.7 ppm for OCH) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]) and detects impurities (e.g., deprotected species) .
Advanced: How can coupling efficiency be optimized during solid-phase oligonucleotide synthesis using this amidite?
Answer:
- Activator Selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for efficient acid catalysis .
- Coupling Time : Extend to 300–600 seconds for sterically hindered 2'-O-TBDMS groups .
- Stoichiometry : Employ a 10–15-fold excess of amidite relative to solid-support-bound oligonucleotide.
- Capping : Apply acetic anhydride/N-methylimidazole to terminate unreacted 5'-OH groups, minimizing deletion sequences .
Troubleshooting Tip : Monitor trityl release (UV monitoring at 495 nm) to quantify coupling efficiency (>98% ideal).
Advanced: What side reactions occur during its use, and how are they mitigated?
Answer:
- Oxidation of Phosphite Triester : Trace moisture or oxygen leads to phosphate triester byproducts. Use rigorous argon purging and fresh oxidizing agents (e.g., 0.02 M iodine in THF/water/pyridine) .
- Desilylation : Premature TBDMS removal under acidic conditions. Optimize detritylation (3% trichloroacetic acid in DCM, <30 s exposure) .
- Cyanoethyl Deprotection : Avoid basic conditions during synthesis. Post-synthesis, use 30% ammonium hydroxide (55°C, 4–6 h) for cleavage .
Basic: What handling and storage protocols ensure stability?
Answer:
- Storage : Store at –20°C under inert gas (argon) in sealed, desiccated vials. Protect from light to prevent DMT group degradation .
- Reconstitution : Dissolve in anhydrous acetonitrile (0.1 M) immediately before use. Pre-dry amidite under vacuum if stored long-term .
Stability Data : Shelf life >12 months when stored correctly; monitor via P NMR for phosphoramidite degradation.
Advanced: How does the 2'-O-TBDMS modification impact RNA duplex stability and nuclease resistance?
Answer:
- Duplex Stability : The TBDMS group induces steric hindrance, reducing RNA-RNA duplex thermal stability ( ≈ –1°C per modification) but enhancing mismatch discrimination .
- Nuclease Resistance : 2'-O-TBDMS protects against RNase A cleavage by blocking the 2'-OH nucleophilic attack. Validate via gel electrophoresis of RNase-treated oligonucleotides .
Methodological Note : Compare melting temperatures () of modified vs. unmodified duplexes using UV-Vis spectroscopy (260 nm, 1°C/min ramp).
Advanced: How to troubleshoot low yields in RNA synthesis with this amidite?
Answer:
- Cause 1 : Incomplete silylation. Solution : Verify TBDMS incorporation via H NMR (δ ~0.1 ppm) and repeat silylation with fresh TBDMS-Cl .
- Cause 2 : Phosphoramidite degradation. Solution : Test amidite activity via coupling to a control nucleoside (e.g., DMT-rU-CPG) and measure trityl yield .
- Cause 3 : Column clogging during HPLC. Solution : Filter oligonucleotide solutions (0.22 µm) and use a pre-column guard .
Advanced: What orthogonal protection strategies are compatible with this amidite for complex RNA modifications?
Answer:
- 5'-DMT vs. 2'-O-TBDMS : DMT is acid-labile (removed with 3% TCA), while TBDMS requires fluoride-based deprotection (e.g., TBAF in THF) .
- Base Labile Groups : Use acetyl (ac) or phenoxyacetyl (PAC) for exocyclic amines, removed via ammonium hydroxide .
Case Study : For pseudouridine modifications, combine 1-methyl protection with 2'-O-TBDMS to prevent unwanted base pairing .
Basic: What downstream applications benefit from this amidite in RNA research?
Answer:
- siRNA/mRNA Synthesis : Enhances nuclease resistance and translational efficiency in mRNA vaccines .
- Structural Studies : 2'-O-TBDMS stabilizes RNA for NMR/crystallography by reducing conformational flexibility .
- Thermodynamic Profiling : Measure of modified duplexes to study pseudouridine’s effects on RNA folding .
Advanced: How to validate the incorporation of 1-methylpseudouridine in synthetic RNA?
Answer:
- Enzymatic Digestion : Use snake venom phosphodiesterase and alkaline phosphatase, followed by LC-MS to detect 1-methylpseudouridine (expected [M+H] = 261.1) .
- RNase H Assay : 2'-O-TBDMS modifications inhibit RNase H cleavage; compare digestion rates of modified vs. unmodified RNA .
- MALDI-TOF MS : Directly analyze full-length RNA to confirm mass shift (+126 Da per 1-methylpseudouridine residue) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
